![molecular formula C14H14FN3O B4746584 N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4746584.png)
N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Overview
Description
N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as "FEU" and belongs to the class of urea-based compounds. It has shown promising results in various studies as a potential drug candidate for the treatment of several diseases.
Mechanism of Action
The exact mechanism of action of N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in the growth and proliferation of cancer cells and inflammation. FEU has been found to inhibit the activity of various enzymes such as COX-2, which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, which play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a crucial role in the pathogenesis of inflammatory diseases. FEU has also been found to induce apoptosis or programmed cell death in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, FEU has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea is its potential as a drug candidate for the treatment of various diseases. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising therapeutic agent. However, one of the limitations of FEU is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of FEU.
Future Directions
There are several future directions for the research on N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea. One potential direction is to investigate its potential as a treatment for other diseases such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of FEU. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of FEU, which can lead to the development of more effective and safe drug candidates.
Scientific Research Applications
N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. FEU has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, FEU has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10(13-7-2-3-8-16-13)17-14(19)18-12-6-4-5-11(15)9-12/h2-10H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZNCXUWSUCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



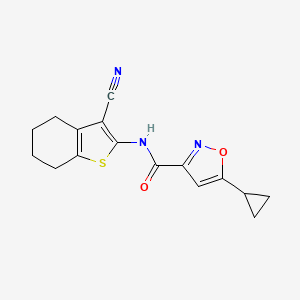
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4746525.png)

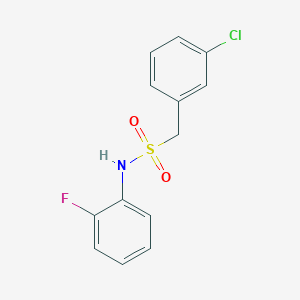
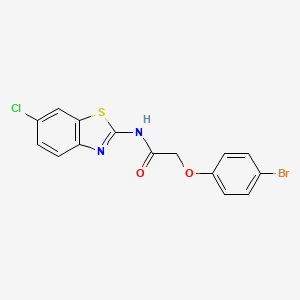
![methyl 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B4746549.png)
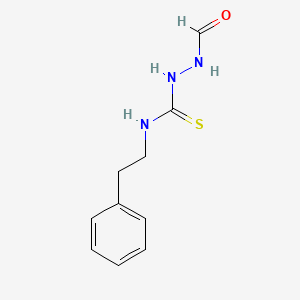
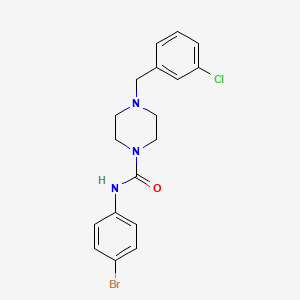
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4746558.png)
![methyl 3-[2-(benzylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4746562.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4746573.png)
![ethyl 1-({[3-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4746574.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4746582.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4746611.png)